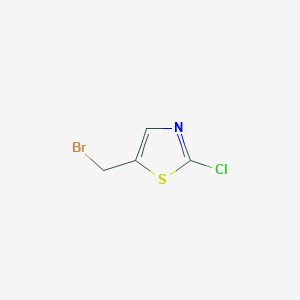

5-(Bromomethyl)-2-chlorothiazole

Description

Overview of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds are a diverse and fascinating class of organic molecules that are fundamental to the fields of chemistry, biology, and materials science. openaccessjournals.com Their structures are characterized by a cyclic framework containing at least one heteroatom, most commonly nitrogen, oxygen, or sulfur. troindia.inopenaccessjournals.com This incorporation of heteroatoms imparts unique physicochemical properties and reactivity to these molecules, making them essential building blocks in a wide array of applications. openaccessjournals.com

They are ubiquitous in nature, forming the core structures of many biologically active molecules such as nucleic acids, vitamins, antibiotics, and hormones. troindia.in For instance, essential vitamins like Thiamine (Vitamin B1) and Riboflavin (Vitamin B2) are heterocyclic compounds. troindia.in The significance of these compounds extends to the pharmaceutical industry, with a substantial number of approved drugs featuring heterocyclic rings. ajrconline.org Their diverse applications also span agrochemicals, dyes, polymers, and functional materials. troindia.inopenaccessjournals.com The continuous exploration of heterocyclic chemistry is a major driver of technological advancement and improvements in human health. openaccessjournals.com

The Thiazole (B1198619) Nucleus: Fundamental Structural Features and Research Relevance

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. nih.govnih.gov This unique structural motif is a key component in numerous natural and synthetic compounds with significant medicinal value. nih.goveurekaselect.com A prime example from nature is Thiamine (Vitamin B1), which contains a thiazole ring and is essential for various metabolic processes. nih.goveurekaselect.com

The research relevance of the thiazole nucleus is underscored by its presence in a wide range of pharmaceuticals. grafiati.com Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.govacs.org For example, the antiretroviral drug Ritonavir and the anticancer agent Tiazofurin both feature a thiazole core. nih.gov The versatility of the thiazole scaffold has made it a privileged structure in medicinal chemistry, continually inspiring the synthesis and development of new therapeutic agents. nih.govacs.org

Positioning of 5-(Bromomethyl)-2-chlorothiazole within Modern Organic and Medicinal Chemistry Research

This compound is a bifunctional thiazole derivative of significant interest in synthetic organic chemistry. Its structure incorporates two reactive sites: a bromomethyl group at the 5-position and a chloro group at the 2-position of the thiazole ring. These reactive handles allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

The bromomethyl group is a potent alkylating agent, readily participating in nucleophilic substitution reactions. This allows for the introduction of the thiazole moiety onto other molecules. The chlorine atom at the 2-position can also be displaced by various nucleophiles or participate in cross-coupling reactions, further expanding its synthetic utility.

In the context of medicinal chemistry, this compound serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is a precursor for the synthesis of Ritonavir, a protease inhibitor used in the treatment of HIV/AIDS. chemicalbook.com It is also utilized in the preparation of neonicotinoid insecticides such as Thiamethoxam and Clothianidin. chemicalbook.com The ability to functionalize both the 2 and 5 positions of the thiazole ring provides a pathway to a diverse range of structures with potential therapeutic applications.

Scope and Objectives of Academic Inquiry on this compound

Academic and industrial research concerning this compound primarily focuses on its synthesis and its application as a versatile building block. The primary objectives of this inquiry include:

Development of Efficient Synthetic Routes: A key area of research is the optimization of synthetic methods to produce this compound with high yield and purity. This includes exploring different starting materials, reaction conditions, and catalytic systems. For example, various methods for the synthesis of the related compound 2-chloro-5-chloromethylthiazole (B146395) have been investigated, including photocatalytic chlorination. chemicalbook.comgoogle.com

Exploration of its Reactivity: Understanding the reactivity of the bromomethyl and chloro substituents is crucial for its effective use in synthesis. Researchers investigate a wide range of reactions, including nucleophilic substitutions, cross-coupling reactions, and the formation of various heterocyclic systems.

Synthesis of Novel Bioactive Molecules: A major goal is to utilize this compound as a scaffold to synthesize new compounds with potential pharmaceutical or agrochemical applications. This involves designing and creating libraries of derivatives and evaluating their biological activities.

Structural and Spectroscopic Characterization: Detailed analysis of the compound's structure and properties using techniques like NMR spectroscopy is essential for confirming its identity and understanding its chemical behavior. For the related 2-chloro-5-chloromethylthiazole, 1H and 13C NMR data have been reported. chemicalbook.com

Interactive Data Tables

Table 1: Physicochemical Properties of Related Thiazole Compounds

| Property | This compound (Predicted) | 2-Bromo-5-chlorothiazole chemsrc.combldpharm.com | 5-(2-Bromoethyl)-2-chlorothiazole nih.gov |

| Molecular Formula | C4H3BrClNS | C3HBrClNS | C5H5BrClNS |

| Molecular Weight | ~212.5 g/mol | 198.5 g/mol | 226.52 g/mol |

| Appearance | Not specified | Not specified | Not specified |

| Boiling Point | No data available | No data available | No data available |

| Melting Point | No data available | No data available | No data available |

| Density | No data available | No data available | No data available |

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-chloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNS/c5-1-3-2-7-4(6)8-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPROLAUPCMXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436015 | |

| Record name | 5-Bromomethyl-2-chloro-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210576-58-2 | |

| Record name | 5-Bromomethyl-2-chloro-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2-chlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 5 Bromomethyl 2 Chlorothiazole

Metal-Catalyzed Cross-Coupling Reactions Utilizing 5-(Bromomethyl)-2-chlorothiazole

Palladium-Catalyzed Methodologies (e.g., Suzuki, Heck Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govwikipedia.orgorganic-chemistry.org For a substrate like this compound, the key challenge is achieving selectivity between the C(sp²)-Cl bond and the C(sp³)-Br bond.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. organic-chemistry.orgxisdxjxsu.asiatcichemicals.com The general reactivity trend for halides in palladium-catalyzed coupling is C-I > C-Br > C-Cl. Furthermore, oxidative addition of palladium to C(sp²)-X bonds is typically more favorable than to C(sp³)-X bonds. However, benzylic-type halides, such as the bromomethyl group in this thiazole (B1198619), can also be reactive.

In analogous systems, such as dihalogenated hydrocarbons with both C(sp²)-Br and C(sp³)-Cl bonds, palladium catalysts have been used to achieve highly selective coupling at the C(sp²)-Br bond. nih.gov For this compound, the C(sp³)-Br bond is generally more reactive than the C(sp²)-Cl bond in standard nucleophilic substitutions, but in palladium-catalyzed cross-coupling, the C(sp²)-Cl bond on the electron-deficient thiazole ring is the more likely site for oxidative addition, especially with catalysts designed for activating C-Cl bonds.

Studies on the closely related compound, 2-bromo-5-(bromomethyl)thiophene, demonstrate that Suzuki coupling occurs selectively at the C(sp²)-Br position, leaving the bromomethyl group intact to be used in subsequent reactions. nih.gov This suggests that a similar selective coupling at the C(sp²)-Cl bond of this compound with various aryl boronic acids is feasible, likely requiring specific ligands and conditions optimized for C-Cl bond activation.

Illustrative Suzuki Coupling Reactions

| Entry | Aryl Boronic Acid | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-(Bromomethyl)-2-phenylthiazole |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 5-(Bromomethyl)-2-(4-methoxyphenyl)thiazole |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | K₂CO₃ | 5-(Bromomethyl)-2-(thiophen-3-yl)thiazole |

Note: This table is illustrative, showing potential products based on established Suzuki reaction principles.

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The mechanism, similar to the Suzuki reaction, begins with the oxidative addition of palladium to the carbon-halide bond. wikipedia.org Given this, the same selectivity considerations apply. The reaction would be expected to proceed preferentially at the C(sp²)-Cl bond of the thiazole ring. This would result in the formation of a 2-alkenyl-5-(bromomethyl)thiazole derivative, preserving the bromomethyl group for further functionalization. The choice of catalyst, base, and reaction conditions would be critical to ensure high regioselectivity and yield. princeton.edunih.gov

Other Transition Metal-Mediated Coupling Reactions

Beyond palladium, other transition metals are effective catalysts for cross-coupling reactions. nih.gov

Nickel-Catalyzed Coupling: Nickel catalysts are a cost-effective alternative to palladium and are particularly effective for activating less reactive C-Cl bonds. tcichemicals.com A nickel-based catalytic system could potentially be employed for the Suzuki-Miyaura coupling of this compound, offering a different reactivity profile and potentially milder reaction conditions.

Other notable cross-coupling reactions that could theoretically be applied to the C(sp²)-Cl bond of this compound include:

Stille Coupling: Utilizes organostannanes as the coupling partner.

Sonogashira Coupling: Couples the halide with a terminal alkyne to introduce an alkynyl moiety at the 2-position of the thiazole ring.

Hiyama Coupling: Employs an organosilicon compound as the coupling partner. nih.gov

In each of these reactions, the primary challenge remains the chemoselective activation of the C(sp²)-Cl bond in the presence of the C(sp³)-Br bond.

Advanced Organic Transformations and Mechanistic Elucidation Studies

The mechanism for these palladium-catalyzed reactions generally follows a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C(sp²)-Cl bond, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency depends heavily on the electron density of the aryl halide and the nature of the palladium catalyst's ligands. libretexts.org

Transmetalation (for Suzuki, Stille, etc.): The organic group from the organometallic reagent (e.g., organoboron) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base in the Suzuki reaction. organic-chemistry.org

Migratory Insertion (for Heck): The alkene coordinates to the palladium center and then inserts into the Pd-C bond. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. xisdxjxsu.asia

Applications in Advanced Organic Synthesis

5-(Bromomethyl)-2-chlorothiazole as a Versatile Synthetic Building Block for Complex Molecules

The utility of this compound as a synthetic building block is primarily derived from the high reactivity of the bromomethyl group, which serves as a potent electrophile. This functional group readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the 2-chloro-5-thiazolyl moiety into a wide array of molecular scaffolds. This reactivity is analogous to that of similar halogenated pyridines and thiazoles, which are widely used in medicinal and materials chemistry. For instance, the related compound, 2-(Bromomethyl)-3-chloropyridine, is a known versatile alkylating agent in the synthesis of pharmaceuticals and advanced materials. researchgate.net

The 2-chloro substituent on the thiazole (B1198619) ring provides an additional site for chemical modification, typically through nucleophilic aromatic substitution or cross-coupling reactions. This dual reactivity makes this compound a bifunctional reagent, enabling the sequential or orthogonal introduction of different molecular fragments. This versatility is crucial for the construction of complex molecules with precisely defined architectures.

A closely related analogue, 2-chloro-5-chloromethylthiazole (B146395), is a key intermediate in the synthesis of important agrochemicals and pharmaceuticals, such as the insecticide Thiamethoxam and the antiretroviral drug Ritonavir. chemicalbook.com The synthesis of these complex molecules relies on the strategic reaction of the chloromethyl group with appropriate nucleophiles. Given that the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, this compound is expected to be an even more effective building block for such transformations.

The following table illustrates the potential reactions of this compound with various nucleophiles, leading to the formation of key intermediates for more complex structures.

| Nucleophile | Reagent Example | Product Type | Potential Application Area |

| Amine | Primary or Secondary Amine | 5-(Aminomethyl)-2-chlorothiazole derivative | Pharmaceutical synthesis |

| Thiol | Thiophenol | 5-(Thioether)-2-chlorothiazole derivative | Agrochemical synthesis |

| Alcohol | Sodium Methoxide | 5-(Alkoxymethyl)-2-chlorothiazole derivative | Materials science |

| Carbanion | Diethyl malonate | Substituted propanoate derivative | Fine chemical synthesis |

Synthesis of Diverse Heterocyclic Systems Incorporating the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its wide range of biological activities. nih.govgoogle.com this compound serves as an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The reactive bromomethyl group can be used to annulate additional rings onto the thiazole core.

One common strategy involves the reaction of this compound with bifunctional nucleophiles. For example, reaction with a compound containing both a thiol and an amine group can lead to the formation of thiazolo-fused heterocycles, such as thiazolothiazines or thiazolodiazepines. These fused systems are of significant interest in drug discovery due to their rigid conformations and potential for novel biological activities. Research on related scaffolds, such as the synthesis of thiazole-fused bisnoralcohol derivatives, has demonstrated the potential of such strategies to yield compounds with significant antineoplastic and antibacterial properties. nih.gov

Furthermore, the 2-chloro group can be displaced by a suitable nucleophile to construct fused systems. For instance, an intramolecular reaction of a strategically placed nucleophile on a side chain attached at the 5-position can lead to the formation of a new ring fused to the thiazole. This modular approach allows for the systematic exploration of chemical space around the thiazole core.

Modular Approaches to Novel Chemical Entities Using Thiazole Scaffolds

Modular synthesis, which involves the assembly of complex molecules from pre-functionalized building blocks, is a cornerstone of modern drug discovery and materials science. youtube.com The bifunctional nature of this compound makes it an ideal component for such modular approaches. The distinct reactivity of the bromomethyl and chloro groups allows for a stepwise and controlled assembly of the target molecule.

For example, the bromomethyl group can first be reacted with a nucleophile to attach the thiazole scaffold to a larger molecular fragment. Subsequently, the 2-chloro group can be subjected to a different transformation, such as a Suzuki or Stille coupling, to introduce an aryl or heteroaryl substituent. This modular strategy provides a high degree of flexibility and allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The development of hybrid molecules, where two or more pharmacophores are combined into a single entity, is a growing area of research. Thiazole-containing hybrids have shown promise in various therapeutic areas. nih.gov this compound can be effectively employed in the synthesis of such hybrids, where the thiazole moiety is linked to another bioactive scaffold via the reactive methyl group.

Development of Innovative Synthetic Pathways for High-Value Compounds

The use of this compound can lead to the development of more efficient and innovative synthetic pathways for high-value compounds, particularly in the agrochemical and pharmaceutical industries. Patents for the synthesis of the related 2-chloro-5-chloromethylthiazole highlight its importance as an intermediate for pesticides. google.comgoogle.comgoogle.comgoogle.com The development of novel synthetic routes to this and related building blocks is an active area of research.

The reactivity of the bromomethyl group allows for the use of milder reaction conditions compared to less reactive starting materials, potentially leading to higher yields and fewer byproducts. This is particularly important in large-scale industrial synthesis where efficiency and cost-effectiveness are paramount.

Furthermore, the versatility of this compound enables its use in cascade or one-pot reactions, where multiple transformations occur in a single reaction vessel. Such strategies can significantly shorten synthetic sequences and reduce waste, contributing to the development of more sustainable chemical processes. The synthesis of complex heterocyclic compounds often benefits from such streamlined approaches.

The following table summarizes the key attributes of this compound that contribute to the development of innovative synthetic pathways.

| Attribute | Description | Impact on Synthesis |

| High Reactivity | The C-Br bond is readily cleaved in the presence of nucleophiles. | Milder reaction conditions, faster reaction times. |

| Bifunctionality | Possesses two distinct reactive sites (bromomethyl and chloro). | Enables modular and sequential synthesis of complex molecules. |

| Versatility | Reacts with a wide range of nucleophiles and coupling partners. | Access to a broad diversity of chemical structures. |

| Thiazole Core | The thiazole ring is a known pharmacophore. | Direct incorporation of a biologically relevant scaffold. |

Applications in Medicinal Chemistry Research Derivatives and Analogues

Design and Synthesis of Thiazole-Based Bioactive Candidates

The structural versatility of the thiazole (B1198619) ring allows it to be a valuable scaffold in the design of new bioactive compounds. rsc.org The synthesis of thiazole derivatives often involves strategic modifications to generate libraries of compounds for biological screening. mdpi.com

Target-Oriented Synthesis of Thiazole Analogues for Biological Evaluation

The synthesis of novel thiazole derivatives is often guided by a target-oriented approach, aiming to create molecules with specific biological activities. Researchers frequently utilize multi-component reactions and microwave-assisted synthesis to efficiently produce diverse libraries of thiazole-containing compounds. mdpi.commdpi.com For instance, novel thiazolyl-pyridazinedione derivatives have been synthesized through a one-pot, three-component reaction under microwave irradiation, demonstrating a mild and efficient method for generating potentially bioactive molecules. mdpi.com

Another common strategy involves the Hantzsch thiazole synthesis, which typically reacts α-haloketones with thioamides. This method has been adapted to create various substituted thiazoles. nih.gov The synthesis of thiazole-based stilbene (B7821643) analogs, designed as DNA topoisomerase IB inhibitors, began with the reaction of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) to form 4-(4-halophenyl)-2-methylthiazoles. These intermediates were then sequentially brominated to introduce reactive sites for further modification, highlighting a stepwise approach to building complex, target-oriented molecules.

Furthermore, the concept of molecular hybridization, where the thiazole ring is combined with other known pharmacophores like pyrazoline, pyrimidine (B1678525), or quinoline, is a popular strategy to enhance or modulate biological activity. rsc.orgnih.gov This approach has led to the synthesis of thiazole-linked chalcones and their pyrimidine analogues as potential anticancer agents and quinoline-thiazole hybrids with antimicrobial properties. rsc.org

Structure-Activity Relationship (SAR) Studies of Substituted Thiazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of thiazole derivatives. These studies systematically alter the substituents on the thiazole ring and associated moieties to understand their impact on efficacy and selectivity. nih.govnih.govwestminster.ac.uk

For antimicrobial agents, SAR studies have revealed several key insights. In a series of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, the nature of substituents on the pyrazoline ring was found to be critical for both antibacterial and antifungal activities. nih.govnih.gov Similarly, for thiazolyl–pyrazole hybrids, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was shown to increase antifungal and antituberculosis activities. nih.gov The presence of electron-withdrawing groups like chloro, bromo, or fluoro on phenyl rings attached to the core structure often results in higher biological activity. westminster.ac.uknih.gov

In the context of anticancer research, SAR analysis of thiazole-based stilbene analogs identified that halogen substitutions at the 4-position of the phenyl ring significantly affected their DNA topoisomerase I inhibitory activity. dergipark.org.tr For a series of thiazole-naphthalene derivatives designed as tubulin polymerization inhibitors, an ethoxy group at the 4-position of a phenyl ring combined with a free amine group on the thiazole ring resulted in the most potent antiproliferative activity. These studies underscore the importance of specific substitution patterns in fine-tuning the pharmacological profile of thiazole-based compounds.

Investigational Therapeutic Areas for Thiazole Derivatives

The chemical tractability and diverse biological activities of the thiazole scaffold have led to its exploration in numerous therapeutic areas. Derivatives are being investigated as modulators of specific receptors, as broad-spectrum antimicrobial agents, and as novel anticancer therapeutics.

Modulators of Specific Biological Receptors (e.g., Melanocortin Receptors, P2Y2 Receptor)

While the thiazole scaffold is widely explored for various biological targets, its application as a modulator for certain specific receptors is an emerging area of research.

P2Y2 Receptor: Research into P2Y receptor antagonists has identified thiazole-containing structures as promising candidates. Through a virtual screening of millions of compounds against a P2Y2 receptor homology model, a benzothiazole (B30560) scaffold was identified as a micromolar antagonist. Specifically, a compound from this series demonstrated an IC₅₀ value of 9.26 µM in an assay measuring the inhibition of UTP-induced intracellular calcium release in cells expressing the P2Y2 receptor. This finding suggests that the thiazole core can be a valuable starting point for developing selective modulators of purinergic receptors.

Melanocortin Receptors: The melanocortin receptors (MCRs) are a family of G protein-coupled receptors involved in a variety of physiological processes. Ligands for these receptors have historically been peptide-based, derived from endogenous agonists like α-melanocyte-stimulating hormone (α-MSH). nih.gov While extensive research has been conducted to develop MCR agonists and antagonists for conditions like obesity and inflammatory disorders, the use of small molecule thiazole derivatives as direct modulators of melanocortin receptors is not extensively documented in the current literature. The focus remains largely on peptide and peptidomimetic compounds. nih.gov

Research in Antimicrobial Agents (Antibacterial, Antifungal, Antiviral, Antiprotozoal Activities)

Thiazole derivatives are a significant class of compounds investigated for their broad-spectrum antimicrobial properties. nih.gov The thiazole ring is a key component in many clinically used antimicrobial drugs and continues to be a focus of research for combating drug-resistant pathogens. nih.govwestminster.ac.uknih.gov

Antibacterial and Antifungal Activities: Numerous studies have demonstrated the potent antibacterial and antifungal activities of thiazole derivatives against a wide range of pathogens. For example, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong antifungal effects against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL for the most active compounds. In another study, certain 1,3-thiazole derivatives showed promising activity against S. aureus, E. coli, and A. niger. Hybrid molecules combining thiazole with other heterocyclic rings like pyrazoline or pyrimidine have also shown enhanced antimicrobial potency. nih.gov

| Compound Type | Target Organism(s) | Reported Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (T2, T3, T4) | Candida albicans (clinical isolates) | MIC: 0.008–0.98 µg/mL | |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | S. pneumoniae, S. epidermidis, E. coli | MIC: 0.03–7.81 µg/mL | nih.gov |

| Thiazole Schiff bases | E. coli, B. subtilis | MIC: 93.7–46.9 µg/mL (Antibacterial) | |

| Thiazole Schiff bases | Fungal strains | MIC: 5.8–7.8 µg/mL (Antifungal) | |

| Benzo[d]thiazole derivatives (compounds 13, 14) | S. aureus, E. coli, A. niger | MIC: 50–75 µg/mL | |

| Thiazolyl-pyrazole hybrid (compound with p-bromophenyl) | Candida albicans | MIC: 3.9–62.5 µg/mL | nih.gov |

Antiviral and Antiprotozoal Activities: The therapeutic potential of thiazole derivatives extends to antiviral and antiprotozoal applications. nih.gov Substituted aminothiazole derivatives have shown significant antiviral activity against the influenza A virus, with potency comparable to standard drugs like oseltamivir (B103847) and amantadine. Patent literature reveals that thiazole derivatives are being actively investigated for activity against a wide range of viruses, including hepatitis B (HBV), hepatitis C (HCV), and human immunodeficiency viruses (HIV). The thiazole-containing drug Nitazoxanide has even entered late-stage clinical trials for the treatment of COVID-19.

In the realm of antiprotozoal research, thiazole derivatives have shown promise. nih.gov Specifically, compounds containing a 2-pyridyl hydrazinyl residue at the 2-position of the thiazole nucleus have been associated with enhanced antimalarial activity.

Anticancer Research and Topoisomerase Inhibition Studies

Thiazole derivatives are extensively studied for their anticancer properties, acting through various mechanisms, including the inhibition of critical enzymes like topoisomerases.

Anticancer Activity: Novel thiazole derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. For instance, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones exhibited potent antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines. Similarly, thiazole-naphthalene hybrids have been identified as potent inhibitors of tubulin polymerization, showing strong antiproliferative effects on MCF-7 and lung (A549) cancer cells, with the most active compound (5b) having an IC₅₀ value of 0.48 µM against MCF-7 cells.

Topoisomerase Inhibition: DNA topoisomerases are vital enzymes for DNA replication and are validated targets for anticancer drugs. dergipark.org.tr Thiazole-based compounds have been successfully designed as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). dergipark.org.tr

A series of thiazole-based stilbene analogs were developed as potent Topo I inhibitors, with some compounds showing inhibitory activity comparable to the clinical drug camptothecin. dergipark.org.tr These compounds also exhibited high cytotoxicity against MCF-7 and colon cancer (HCT116) cell lines, with IC₅₀ values in the sub-micromolar range. dergipark.org.tr

Other research has focused on Topo II inhibition. A newly synthesized pyrano[2,3-d]thiazole derivative was found to exhibit a strong cytotoxic effect against HepG-2 and MCF-7 cells and was identified as a potential Topo II inhibitor through molecular docking studies. Another study on thiazolopyrimidine derivatives identified a compound (4c) as a highly potent Topo II inhibitor with an IC₅₀ value of 0.23 µM, which was more potent than the standard drugs Etoposide and Doxorubicin. This compound was also shown to disrupt the cell cycle and induce apoptosis in A549 lung cancer cells.

| Compound Type | Target Cell Line(s) | Mechanism | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast), A549 (Lung) | Tubulin Polymerization Inhibition | 0.48 µM (MCF-7), 0.97 µM (A549) | |

| Thiazole-based stilbene analog (8) | MCF-7 (Breast) | Topoisomerase I Inhibition | 0.78 µM | dergipark.org.tr |

| Thiazole-based stilbene analog (11) | HCT116 (Colon) | Topoisomerase I Inhibition | 0.62 µM | dergipark.org.tr |

| Pyrano[2,3-d]thiazole derivative | HepG-2 (Liver), MCF-7 (Breast) | Topoisomerase II Inhibition (putative) | Strong cytotoxicity reported | |

| Thiazolopyrimidine derivative (4c) | A549 (Lung) | Topoisomerase II Inhibition | 0.23 µM (enzymatic assay) | |

| 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast), HepG2 (Liver) | Antiproliferative | IC₅₀ values reported in study |

Evaluation of Antioxidant Properties of Thiazole Derivatives

The search for novel antioxidant compounds is driven by the role of reactive oxygen species (ROS) in numerous pathological conditions. Thiazole derivatives have emerged as a promising class of antioxidants, with research focusing on how different substituents on the thiazole ring influence their radical scavenging capabilities. mdpi.com The incorporation of a thiazole ring into antioxidant molecular structures is considered a promising strategy for developing new therapeutic agents that target pathways related to oxidative stress. researchgate.net

Studies have systematically synthesized and evaluated various thiazole derivatives to establish structure-activity relationships. A study on 4-thiomethyl-functionalised 1,3-thiazoles, prepared using bromomethyl-substituted thiazoles as alkylating agents, demonstrated high antioxidant activity. researchgate.net Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nearly all tested compounds showed a high level of DPPH radical inhibition, ranging from 70.2% to 97.5%. researchgate.net The most effective antioxidants in this series were characterized by the presence of a cyanomethyl or amino group at the C2 position of the thiazole ring. researchgate.net

Another investigation into novel thiazolyl-polyphenolic compounds confirmed the potent antioxidant capacity conferred by combining the thiazole nucleus with polyphenol moieties. mdpi.com These compounds were assessed through multiple assays, including DPPH, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and various electron transfer-based methods. mdpi.com The results indicated that derivatives featuring 2,3,4-trihydroxybenzylidene or 2,4,6-trihydroxybenzylidene fragments exhibited significantly enhanced antioxidant activity, in some cases surpassing that of established standards like ascorbic acid and Trolox. mdpi.com Similarly, a series of phenolic thiazoles were synthesized and showed important ABTS˙+ radical scavenging properties, with several compounds displaying lower IC50 values than ascorbic acid. nih.gov

The antioxidant potential of coumarin-indole-thiazole compounds has also been explored, revealing potent capabilities when measured against standard ascorbic acid. wisdomlib.org

Table 1: Antioxidant Activity of Selected Thiazole Derivatives

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| 4-Thiomethyl-functionalised 1,3-thiazoles | DPPH | High radical inhibition (70.2% to 97.5%). Highest activity with cyanomethyl or amino groups at C2. | researchgate.netresearchgate.net |

| Thiazolyl-polyphenolic compounds | DPPH, ABTS, FRAP, CUPRAC | Derivatives with trihydroxybenzylidene groups showed superior activity to ascorbic acid and Trolox. | mdpi.com |

| Phenolic hydrazinyl-thiazoles | ABTS | Several derivatives exhibited lower IC50 values (higher activity) than ascorbic acid. | nih.gov |

Exploration of Other Emerging Biological Activities (e.g., Diuretic, Anti-inflammatory)

Beyond well-established applications, derivatives of the thiazole scaffold are being investigated for a variety of other therapeutic effects, including diuretic and anti-inflammatory activities. nih.govresearchgate.net

Anti-inflammatory Activity

Inflammation is a biological response linked to the arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net Thiazole derivatives have been identified as potent anti-inflammatory agents, with some showing the ability to block LOX and COX enzymes at the cellular level. researchgate.net The thiazole moiety is a key component in several anti-inflammatory drugs. researchgate.net

A study focusing on 2-amino-thiazoleacetic acid derivatives identified compounds that strongly suppressed paw edema formation in rats. nih.gov Specifically, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid were highlighted for their significant anti-edematous activity and comparatively low ulcerogenic side effects. nih.gov Other research has shown that synthesized thiazole derivatives can produce significant reductions in paw edema, with some nitro-substituted compounds achieving up to 44% inhibition in the carrageenan test. The anti-inflammatory potential is often linked to the substitution pattern on the thiazole ring; for instance, chloro and fluorophenyl substituents have been associated with good anti-inflammatory activity. researchgate.net In another study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org

Table 2: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound Series | Model | Key Findings | Reference |

|---|---|---|---|

| 4-Arylthiazole acetic acid derivatives | Carrageenan-induced rat paw edema | Strong suppression of paw edema formation. | nih.gov |

| Nitro-substituted phenyl thiazoles | Carrageenan-induced rat paw edema | Up to 44% inhibition of paw edema. | |

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | LPS-induced RAW264.7 cells | Effective inhibition of pro-inflammatory cytokines (NO, IL-6, TNF-α). | rsc.org |

Diuretic Activity

The thiazole nucleus is a structural component of some compounds investigated for diuretic properties. nih.govresearchgate.net Research into novel 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives, a related heterocyclic system, has shown promising diuretic activity in animal models. researchgate.net Notably, 5-methyl-substituted derivatives led to significant increases in water and electrolyte excretion in Swiss albino mice. researchgate.net While not all thiazole derivatives are diuretics, the structural similarities and the known diuretic activity of related compounds like hydrochlorothiazide (B1673439) suggest that the thiazole scaffold is a viable starting point for the design of new diuretic agents. researchgate.net Etozolin, a prodrug containing a thiazolidine (B150603) ring, is metabolized to the active diuretic ozolinone. researchgate.net

Prodrug Strategies and Bioconjugation Approaches with Thiazole Scaffolds

The thiazole scaffold is increasingly being utilized in advanced drug design strategies, including the development of prodrugs and bioconjugates, to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. researchgate.net A prodrug is an inactive or poorly active compound that is metabolized in the body to release the active parent drug. nih.gov This approach is often used to improve properties like solubility, stability, and targeted delivery. nih.gov

The thiazole ring can be incorporated into a larger molecule to tune its physicochemical and pharmacokinetic properties. nih.gov For example, Etozolin is a known prodrug that contains a thiazolidine ring, which undergoes enzymatic hydrolysis to release the active diuretic agent, ozolinone. researchgate.net This strategy leverages metabolic processes to ensure the drug is activated after administration.

Bioconjugation involves linking a biologically active molecule to another chemical moiety to enhance its function. The thiazole nucleus, with its versatile reactive sites, is a suitable scaffold for such modifications. These strategies can be used to attach thiazole-based compounds to targeting ligands, polymers, or other carriers to improve drug delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity. The ability of the thiazole scaffold to form hydrogen bonds and participate in other non-covalent interactions makes it a valuable component in designing molecules that can effectively bind to biological targets like enzymes and receptors. nih.gov

Applications in Agrochemical Research

Development of Novel Pesticides and Herbicides Based on Thiazole (B1198619) Structures

The thiazole moiety is a cornerstone in the design of new pesticides due to its diverse biological activities. researchgate.netwikipedia.org Research has shown that incorporating a 2-chloro-5-thiazolyl moiety can significantly enhance the insecticidal efficacy of a compound. This structural feature is a key component in the neonicotinoid class of insecticides.

One of the most prominent examples is the synthesis of Thiamethoxam, a second-generation neonicotinoid insecticide. wikipedia.org The development of Thiamethoxam involved structural modifications of earlier neonicotinoids, where the replacement of a 6-chloro-3-pyridyl group with a 2-chloro-5-thiazolyl moiety, derived from intermediates like 5-(halomethyl)-2-chlorothiazole, led to a substantial increase in activity against a broader range of insect pests.

While the focus has been heavily on insecticides, research into thiazole-containing compounds for herbicidal properties is also an active area. Various thiazole derivatives have been synthesized and tested for their ability to control weeds. acs.org For instance, certain benzothiazole (B30560) derivatives have demonstrated good herbicidal activity against both broadleaf and grass weeds. nih.gov However, specific research linking 5-(Bromomethyl)-2-chlorothiazole directly to the development of commercial herbicides is not as extensively documented as its role in insecticides.

Synthesis of Insecticidal Agents Incorporating Halogenated Thiazole Moieties

The synthesis of potent insecticidal agents is where this compound and its chloro-analogue have made their most significant impact. The halogenated thiazole ring is a critical pharmacophore in some of the most successful modern insecticides.

Thiamethoxam and Clothianidin: The synthesis of the neonicotinoid insecticides Thiamethoxam and Clothianidin are prime examples of the utility of 2-chloro-5-(chloromethyl)thiazole, and by extension, the bromo-analogue. chemicalbook.comchemodex.com In these syntheses, the chloromethyl group serves as a reactive site for coupling with another heterocyclic structure, ultimately forming the final insecticide molecule. The presence of the chlorine atom on the thiazole ring is also crucial for the molecule's ability to bind to the nicotinic acetylcholine (B1216132) receptors in insects, leading to their paralysis and death.

The development of Thiamethoxam highlighted the importance of the 2-chloro-5-thiazolyl-methyl group in achieving broad-spectrum insecticidal activity. The table below outlines key intermediates and the resulting insecticides.

| Intermediate | Resulting Insecticide | Class |

| 5-(Bromomethyl)-2,4-dichlorothiazole | Thiamethoxam | Neonicotinoid |

| 2-Chloro-5-chloromethylthiazole (B146395) chemicalbook.com | Thiamethoxam, Clothianidin | Neonicotinoid |

These insecticides have become vital tools in controlling a wide variety of commercially important pests in numerous crops.

Research into Plant Growth Regulators and Crop Protection Agents

While specific studies detailing the use of this compound as a PGR are not prominent, the broader family of thiazole-containing compounds has shown promise in this area. For example, some thiazole derivatives have been found to influence plant development and stress responses. The inherent biological activity of the thiazole ring suggests that derivatives like this compound could be valuable starting materials for the synthesis of novel PGRs.

In the broader context of crop protection, the development of fungicides is another area where thiazole derivatives have been successful. Compounds like Thiabendazole and Thifluzamide are commercial fungicides containing a thiazole ring, demonstrating the versatility of this heterocyclic structure in protecting crops from various threats. wikipedia.org The reactive nature of this compound makes it a plausible candidate for the synthesis of new fungicides, although specific examples are not widely reported in the literature.

Applications in Materials Science Research

Utilization in Polymer Chemistry for Material Modification and Property Enhancement

The modification of polymers to enhance their intrinsic properties or introduce new functionalities is a cornerstone of materials science. 5-(Bromomethyl)-2-chlorothiazole serves as a valuable reagent in this field, primarily due to its reactive bromomethyl group, which can participate in various grafting and polymerization reactions.

The introduction of the 2-chlorothiazole (B1198822) moiety into polymer chains can significantly alter the material's properties. Thiazole (B1198619) rings are known to enhance thermal stability, and their ability to coordinate with metal ions can be exploited to create crosslinked or functionalized polymers. For instance, polymers incorporating thiazole units can exhibit improved mechanical strength and altered solubility characteristics.

Table 1: Potential Polymer Modifications Using this compound

| Polymer Type | Modification Strategy | Potential Property Enhancement |

| Polystyrene | Grafting-from polymerization | Increased thermal stability, altered refractive index |

| Poly(methyl methacrylate) | Grafting-to polymerization | Enhanced chemical resistance, introduction of metal-coordination sites |

| Polyvinyl chloride | Nucleophilic substitution | Improved flame retardancy, modified surface energy |

Note: The data in this table is illustrative and based on the known reactivity of the functional groups of this compound and general principles of polymer modification. Specific performance enhancements would need to be experimentally verified.

Integration into Nanomaterials and Nanotechnology Applications

The unique structural features of this compound make it a promising candidate for the synthesis and functionalization of nanomaterials. Its ability to interact with metal surfaces and its role as a precursor for more complex ligands are key to its utility in this domain.

Synthesis of Catalytically Active Nanoparticles and Supports

In the realm of catalysis, the precise control over the size, shape, and surface chemistry of nanoparticles is crucial. Thiazole derivatives can act as stabilizing agents or ligands in the synthesis of metal nanoparticles, preventing their aggregation and influencing their catalytic activity. The sulfur and nitrogen atoms of the thiazole ring can coordinate to metal centers, while the bromomethyl group can be used to anchor the nanoparticles to a support material. This dual functionality allows for the creation of robust and highly active heterogeneous catalysts. For example, palladium nanoparticles stabilized by thiazole-containing ligands have shown high efficiency in cross-coupling reactions.

Quantum Dot Synthesis and Optical Materials Development

Quantum dots (QDs) are semiconductor nanocrystals that exhibit size-dependent optical and electronic properties. The surface chemistry of QDs plays a critical role in their stability and performance. Thiazole-containing molecules can be employed as capping agents during QD synthesis. The sulfur atom can bind strongly to the surface of chalcogenide-based QDs (e.g., CdSe, ZnS), passivating surface defects and enhancing their photoluminescence quantum yield. The 2-chlorothiazole moiety offers a handle for further functionalization, allowing the QDs to be dispersed in various media or conjugated to other molecules for specific applications in optical sensors and bio-imaging.

Table 2: Potential Nanomaterial Applications of this compound

| Nanomaterial | Role of this compound | Potential Application |

| Gold Nanoparticles | Surface functionalization via thiol linkage (after conversion of bromomethyl) | Targeted drug delivery, sensing |

| Palladium Nanoparticles | Ligand for stabilization | Heterogeneous catalysis |

| Cadmium Selenide QDs | Capping agent | LED lighting, displays |

Note: This table presents potential applications based on the known roles of similar thiazole derivatives in nanotechnology. The specific use of this compound would require further investigation.

Exploration in Electronic Device Components and Functional Materials

The development of organic and hybrid electronic devices relies on the design of molecules with specific electronic properties. Thiazole-containing compounds are known to be effective components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The thiazole ring is an electron-deficient system, which can facilitate electron transport in these devices.

The functionalization of materials with this compound can be a strategy to introduce electron-accepting properties or to create a reactive site for the subsequent attachment of other electronically active groups. For instance, it could be used to synthesize new organic semiconductors or to modify the surface of electrodes to improve charge injection/extraction efficiency in electronic devices. The ability to tailor the molecular structure allows for the fine-tuning of the energy levels (HOMO/LUMO) of the resulting materials, which is essential for optimizing device performance.

Table 3: Potential Roles in Electronic Materials

| Application Area | Function of this compound Derived Material | Potential Benefit |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | Improved electron mobility |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport layer material | Enhanced device efficiency and stability |

| Organic Photovoltaics (OPVs) | Acceptor material in the active layer | Increased power conversion efficiency |

Note: The roles described in this table are based on the electronic properties of the thiazole ring and are potential areas of application for materials derived from this compound.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic structure of thiazole (B1198619) derivatives. researchgate.netasianpubs.org These studies provide a detailed picture of the molecule's geometry, electron distribution, and reactivity.

For 5-(Bromomethyl)-2-chlorothiazole, DFT calculations can determine optimized bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. The thiazole ring, being aromatic, is planar, and its electronic properties are significantly influenced by the substituents at the C2 and C5 positions. wikipedia.org The electron-withdrawing nature of the chlorine atom at C2 and the bromomethyl group at C5 impacts the electron density distribution across the ring.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netasianpubs.org A smaller gap suggests higher reactivity. In substituted thiazoles, the nature and position of the substituent groups can modulate this energy gap. asianpubs.orgresearchgate.net For instance, the introduction of methyl groups on the thiazole ring has been shown to increase the HOMO energy with little effect on the LUMO. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This map is instrumental in predicting sites for electrophilic and nucleophilic attack. For this compound, the electronegative chlorine and bromine atoms, as well as the nitrogen and sulfur heteroatoms in the thiazole ring, would be expected to create distinct regions of electrostatic potential, guiding its interactions with other molecules.

A hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for similar structures, is presented below.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -8.5 to -9.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.5 to 7.5 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.0 to 3.0 Debye | Measures the overall polarity of the molecule. |

Molecular Docking and Ligand-Receptor Interaction Analysis for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. nih.govrsc.orgacs.org For this compound and its derivatives, molecular docking studies can identify potential protein targets and elucidate the key interactions driving the binding affinity.

Thiazole-containing compounds are known to inhibit a wide range of enzymes and receptors, including protein kinases, rsc.org dihydrofolate reductase, acs.org and tubulin. acs.org Docking studies of novel thiazole derivatives have revealed that the thiazole ring can act as a crucial scaffold, participating in various types of interactions within the protein's active site, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govacs.org

In a hypothetical docking study of a derivative of this compound against a protein kinase, the thiazole nitrogen could act as a hydrogen bond acceptor with backbone amide protons of the protein. The bromomethyl group could engage in halogen bonding or hydrophobic interactions, while the chloro-substituted part of the ring could fit into a specific hydrophobic pocket. The specific interactions would be highly dependent on the topology and amino acid composition of the target's active site. The results of such a study are typically summarized in a table listing the binding energies and the interacting residues.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase (e.g., PI3Kα) | -7.5 | VAL882, LYS833 | Hydrogen Bond |

| TYR867 | Pi-Pi Stacking | ||

| ILE963 | Hydrophobic | ||

| Tubulin | -8.2 | CYS241 | Hydrogen Bond |

| ASN258, LEU255 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govimist.maresearchgate.net By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. mdpi.com

For a series of derivatives based on the this compound scaffold, a QSAR study would involve synthesizing and testing a set of analogues with varying substituents. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would then be calculated for each compound. nih.gov Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., IC50 values). imist.maresearchgate.net

A typical QSAR equation might look like: pIC50 = c0 + c1LogP + c2MR + c3*LUMO where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient (a measure of lipophilicity), MR is the molar refractivity (a measure of steric bulk), and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (c0, c1, c2, c3) indicate the contribution of each descriptor to the activity.

The predictive power of the QSAR model is assessed through internal and external validation techniques. imist.ma A robust and predictive QSAR model can then be used to virtually screen new derivatives of this compound, prioritizing the most promising candidates for synthesis and biological evaluation.

In Silico Prediction of Biological Activities and Absorption, Distribution, Metabolism, Excretion (ADME) Profiles

In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound. irjmets.com In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, helping to identify potential liabilities before significant resources are invested. nih.govnih.govmdpi.com

For this compound, various ADME parameters can be predicted using computational models. These predictions are often based on the compound's physicochemical properties, such as molecular weight, LogP, and topological polar surface area (TPSA). Many of these predictive models rely on established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight ≤ 500, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. nih.gov

Predictions for this compound and its derivatives would likely include parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding, and potential for inhibiting or being metabolized by cytochrome P450 (CYP) enzymes. nih.govresearchgate.netnih.gov For example, a high predicted TPSA might indicate poor intestinal absorption. nih.gov

A summary of predicted ADME properties for this compound could be tabulated as follows:

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | ~226 g/mol | Compliant with Lipinski's Rule |

| LogP | 2.0 - 2.5 | Compliant with Lipinski's Rule |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability |

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions |

| Blood-Brain Barrier Permeation | Low to Moderate | May or may not cross into the CNS |

Conformational Analysis and Stereochemical Behavior of Thiazole Compounds

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The conformational preferences of a molecule can significantly influence its biological activity by determining the shape it presents to a biological target.

For this compound, the key flexible bond is the C5-CH2Br bond. Rotation around this bond will lead to different conformers with varying energies. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and to determine the energy barriers between them.

In more complex derivatives of this compound, particularly those with chiral centers, conformational analysis becomes even more critical. Studies on chiral (methoxyalkyl)thiazoles have shown that enantiomers can have vastly different biological activities, and this can be explained by their conformational preferences and how they fit into a chiral binding site. nih.gov The active conformation is the specific three-dimensional arrangement of the molecule that is recognized by the biological target.

The stereochemical behavior of thiazole compounds is also an important consideration. The thiazole ring itself is achiral, but the introduction of a chiral center in a substituent, such as in a derivative of the bromomethyl group, would result in enantiomers. Understanding the stereochemistry is crucial as different enantiomers can have different pharmacological and toxicological profiles.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-(Bromomethyl)-2-chlorothiazole. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-bromothiazole, shows distinct signals for the protons on the thiazole (B1198619) ring. Specifically, the proton at the 5-position (H-5) and the proton at the 4-position (H-4) typically appear as doublets due to coupling with each other. In one study, these were observed at approximately 7.61 ppm and 7.31 ppm, respectively, with a coupling constant (J) of 3.6 Hz. For this compound, the key distinguishing feature would be the appearance of a singlet corresponding to the methylene (B1212753) protons (-CH₂Br) of the bromomethyl group. This signal's chemical shift would be influenced by the electronegativity of the adjacent bromine atom and the thiazole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For a similar compound, 2-bromothiazole, the carbon atoms of the thiazole ring have been assigned specific chemical shifts. chemicalbook.com In the case of this compound, one would expect to observe distinct signals for the three carbon atoms of the thiazole ring and one for the bromomethyl carbon. The chemical shifts would be influenced by the chloro and bromomethyl substituents.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex structural confirmation. COSY would show the correlation between the coupled protons on the thiazole ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignments for both the ¹H and ¹³C spectra.

Table 1: Representative NMR Data for Thiazole Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | ~7.6 | d | ~3.6 | Thiazole Ring Proton |

| ¹H | ~7.3 | d | ~3.6 | Thiazole Ring Proton |

| ¹H | Varies | s | N/A | -CH₂Br Protons |

| ¹³C | Varies | s | N/A | Thiazole Ring Carbons |

| ¹³C | Varies | s | N/A | -CH₂Br Carbon |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is based on analogous thiazole structures.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable information about the molecule's structure through analysis of its fragmentation patterns.

The molecular formula for this compound is C₄H₃BrClNS. The calculated molecular weight for this compound is approximately 227.5 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.

Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecular ion of this compound would likely undergo characteristic fragmentation. The presence of bromine and chlorine atoms would result in a distinctive isotopic pattern in the mass spectrum, as both elements have multiple naturally occurring isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl). Common fragmentation pathways could involve the loss of a bromine radical (•Br), a chlorine radical (•Cl), or the entire bromomethyl group (•CH₂Br). The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to most abundant isotopes) | Description |

|---|---|---|

| [M]⁺ | ~227 | Molecular Ion |

| [M-Br]⁺ | ~148 | Loss of Bromine |

| [M-Cl]⁺ | ~192 | Loss of Chlorine |

| [M-CH₂Br]⁺ | ~134 | Loss of Bromomethyl group |

Note: The m/z values are approximate and the relative intensities of the peaks would depend on the ionization method and energy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing the molecule's vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule. Key expected absorptions include:

C-H stretching: from the thiazole ring.

C=N stretching: characteristic of the thiazole ring.

C-S stretching: also associated with the thiazole ring.

C-Cl stretching: indicating the presence of the chloro substituent.

C-Br stretching: from the bromomethyl group.

CH₂ bending (scissoring and wagging): from the bromomethyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and can be useful for observing the vibrations of the thiazole ring. In some cases, resonance Raman spectroscopy can be used to enhance the signals of specific parts of the molecule if they are associated with an electronic transition. rsc.org Studies on related thiazole compounds have utilized Raman spectroscopy to investigate their structural properties. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Chiral Resolution

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive information about bond lengths, bond angles, and intermolecular interactions.

While no specific crystal structure for this compound is readily available in the searched literature, studies on similar brominated thiazole derivatives, such as 2,4-dibromothiazole (B130268) and 2,4-diacetyl-5-bromothiazole, demonstrate the power of this technique. researchgate.netst-andrews.ac.uk These studies reveal detailed information about the molecular geometry and packing in the crystal lattice, including the potential for halogen bonding. researchgate.netst-andrews.ac.uk For this compound, X-ray crystallography would confirm the planar structure of the thiazole ring and the geometry of the bromomethyl substituent relative to the ring. As this compound is not chiral, chiral resolution is not applicable.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample of this compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, sulfur, bromine, and chlorine are compared to the theoretical values calculated from the molecular formula, C₄H₃BrClNS. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage |

|---|---|---|---|

| Carbon | C | 12.01 | 21.11% |

| Hydrogen | H | 1.01 | 1.33% |

| Bromine | Br | 79.90 | 35.11% |

| Chlorine | Cl | 35.45 | 15.58% |

| Nitrogen | N | 14.01 | 6.15% |

| Sulfur | S | 32.07 | 14.10% |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value of the compound is characteristic under specific conditions and can be used to identify it and assess the presence of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique. sigmaaldrich.com A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The retention time of the compound is measured, and the area under the peak in the chromatogram is proportional to its concentration. This allows for a precise determination of purity. Various detectors, such as UV-Vis, can be used to monitor the eluting compounds. Vendor documentation for related compounds often includes HPLC data as a measure of quality. bldpharm.com

Future Research on this compound: Charting a Course for Innovation and Application

The versatile chemical intermediate, this compound, is poised for significant advancements in its synthesis, application, and integration into cutting-edge technologies. Future research is steering towards more sustainable production methods, the intelligent design of new bioactive molecules, and its incorporation into novel materials and nanotechnologies. Enhanced interdisciplinary collaboration will be the cornerstone of unlocking the full potential of this multifaceted compound.

Q & A

Q. What are the established synthetic methodologies for preparing 5-(Bromomethyl)-2-chlorothiazole, and what are their critical parameters?

The synthesis typically involves bromomethylation of 2-chlorothiazole precursors. A common approach uses N-bromosuccinimide (NBS) under radical initiation in solvents like carbon tetrachloride (CCl₄) at 0–5°C to avoid polybromination. Yields range from 40–60%, contingent on anhydrous conditions and rigorous exclusion of moisture . Alternative methods include nucleophilic substitution of chlorothiazole intermediates with bromomethylating agents (e.g., HBr/paraformaldehyde), requiring catalysts like azobisisobutyronitrile (AIBN) and inert atmospheres .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

- 1H NMR : The bromomethyl (-CH₂Br) group appears as a singlet at δ 4.3–4.5 ppm, while the thiazole proton resonates downfield (δ 7.5–8.0 ppm).

- 13C NMR : The quaternary carbons (C-2 and C-5) show signals near δ 150–160 ppm, with the CH₂Br carbon at δ 30–35 ppm.

- Mass Spectrometry (EI-MS) : The molecular ion peak at m/z 212.50 (C₄H₃BrClNS) should display isotopic clusters characteristic of bromine (1:1 ratio for M/M+2) and chlorine (3:1 for M/M+2).

- Elemental Analysis : C, H, N, and S percentages must align with theoretical values within ±0.4% .

Q. How should researchers handle and store this compound to prevent decomposition?

Store at –20°C under argon or nitrogen in amber vials to avoid light-induced degradation. Use anhydrous solvents (e.g., dry DCM or THF) during reactions and add molecular sieves (3Å) to maintain moisture-free conditions. Avoid prolonged exposure to temperatures >40°C, as the bromomethyl group is prone to elimination .

Advanced Research Questions

Q. How can competing side reactions (e.g., di-substitution) be minimized during functionalization of this compound?

- Stoichiometry Control : Limit nucleophiles (e.g., amines, thiols) to 1.0–1.2 equivalents to prevent over-substitution.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance electrophilicity at the bromomethyl site while suppressing competing thiazole ring reactions.

- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) in biphasic systems (H₂O/DCM) to improve regioselectivity .

Q. What strategies stabilize this compound against hydrolytic degradation in aqueous reaction conditions?

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing chlorine at position 2 enhances the electrophilicity of the bromomethyl group, favoring SN2 mechanisms. Density Functional Theory (DFT) studies on analogous thiazoles indicate a 12–15 kcal/mol lower activation energy for substitution at -CH₂Br compared to ring positions. This selectivity is critical in Suzuki-Miyaura couplings, where Pd(PPh₃)₄ selectively targets the bromomethyl site over the chloro-substituted ring .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in CAS registry numbers for structurally similar thiazole derivatives?

Cross-validate using IUPAC nomenclature and spectral

- CAS 210576-58-2 : Refers to 5-(bromomethyl)-2-chloro-1,3-thiazole (correct substituent positions).

- CAS 3034-56-8 : Corresponds to 5-bromo-2-chlorothiazole (no methylene group). Confirm identity via 1H NMR : The bromomethyl group’s triplet splitting (δ 4.3–4.5 ppm) is absent in 5-bromo derivatives. Consult Reaxys or SciFinder for disambiguation .

Q. What analytical approaches detect trace impurities (e.g., dehalogenated by-products) in synthesized this compound?

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Dehalogenated by-products (e.g., 2-chlorothiazole) elute earlier (retention time ~3–5 min) compared to the target compound (~8–10 min).

- GC-MS : Capillary columns (DB-5) with electron ionization (70 eV) differentiate volatile impurities via fragmentation patterns.

- X-ray Crystallography : Resolves structural ambiguities in crystalline samples .

Methodological Best Practices

- Synthetic Optimization : Screen radical initiators (e.g., AIBN vs. benzoyl peroxide) to maximize bromomethylation efficiency .

- Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track reagent consumption and intermediate formation in real time.

- Safety Protocols : Adopt GHS-compliant handling (gloves, fume hoods) due to potential lachrymatory effects and respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products